

CAS number and molecular formula for Benzo[b]thiophene-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbaldehyde

Cat. No.: B158769

[Get Quote](#)

In-depth Technical Guide: Benzo[b]thiophene-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Molecular Formula: C₉H₆OS CAS Number: 10134-91-5

Property	Value	Source
Molecular Weight	162.21 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Purity	≥ 95% (HPLC)	[1]
Synonyms	1-Benzothiophene-7-carbaldehyde	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Benzo[b]thiophene-7-carbaldehyde** is not readily available in the reviewed literature, the synthesis of related

benzothiophene aldehydes has been well-documented. These methods can be adapted by skilled chemists to achieve the desired 7-substituted product. A common approach involves the formylation of a benzo[b]thiophene precursor.

A plausible synthetic route, based on the synthesis of the isomeric Benzo[b]thiophene-2-carbaldehyde, involves a one-pot reaction from a suitable precursor like 7-substituted methylthiobenzene. The general steps would include:

- Lithiation: Treatment of the substituted methylthiobenzene with a strong base like n-butyllithium (BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). This step is crucial for directed ortho-metallation.
- Formylation: The resulting lithiated species is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).
- Work-up: The reaction is quenched, typically with an acid, followed by extraction and purification of the final product.

A detailed protocol for a related isomer, Benzo[b]thiophene-2-carbaldehyde, is provided below as a reference for methodological adaptation.

Reference Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde[2][3]

Materials:

- Methylthiobenzene
- n-Butyllithium (BuLi) in hexane
- Tetramethylethylenediamine (TMEDA)
- N,N-Dimethylformamide (DMF)
- Hexane
- Hydrochloric acid (HCl)

- Diethyl ether (Et₂O)
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of methylthiobenzene in hexane, add TMEDA under a nitrogen atmosphere with stirring.
- Cool the mixture to 0 °C.
- Add a solution of BuLi in hexane dropwise at 0 °C.
- Allow the mixture to stir at room temperature for 24 hours.
- Cool the mixture and slowly add anhydrous DMF with vigorous stirring.
- Continue stirring at room temperature for another 24 hours.
- Quench the reaction with aqueous HCl.
- Separate the organic phase and wash it sequentially with HCl, water, and brine.
- Extract the aqueous layers with diethyl ether.
- Combine all organic phases and dry over sodium sulfate.
- After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.

Spectroscopic Data

While specific spectroscopic data for **Benzo[b]thiophene-7-carbaldehyde** is not available in the cited literature, the expected spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum would show characteristic shifts for the aldehyde proton and the aromatic protons on the benzothiophene ring system. Similarly, the ¹³C NMR would

display a signal for the carbonyl carbon and the carbons of the fused aromatic rings. Infrared (IR) spectroscopy would show a strong absorption band for the carbonyl group.

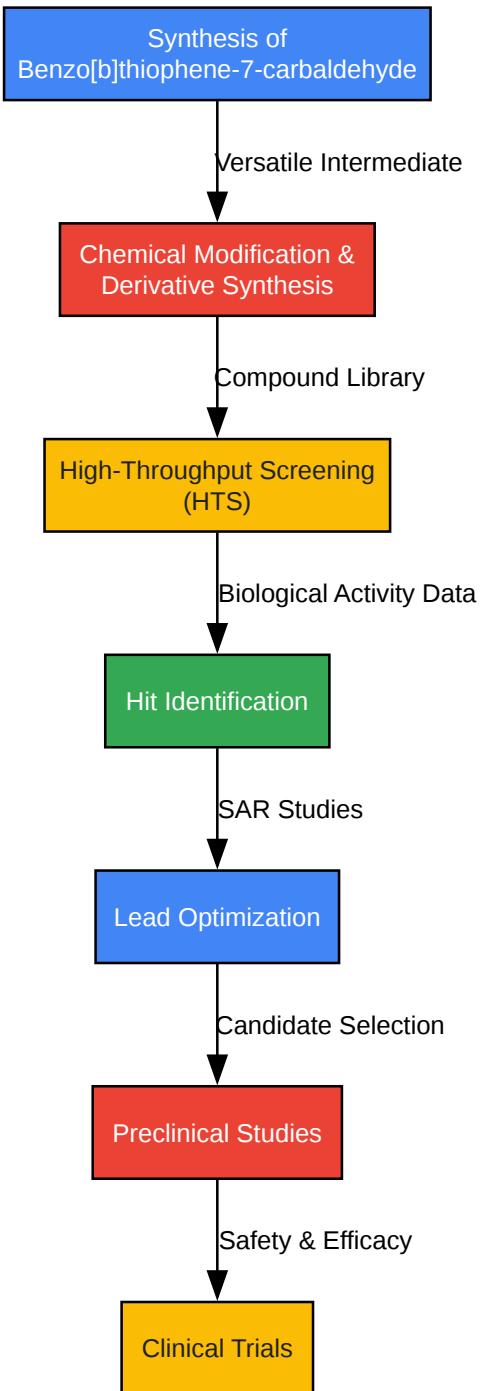
Reference Spectroscopic Data for Benzo[b]thiophene-2-carbaldehyde:[2]

- $^1\text{H-NMR}$ (300 MHz, CDCl_3): $\delta = 10.08$ (s, 1 H, CHO), 7.99 (s, 1 H, =CH), 7.95–7.84 (m, 2 H, aromatic), 7.54–7.38 (m, 2 H, aromatic).
- $^{13}\text{C-NMR}$ (75 MHz, CDCl_3): $\delta = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4$.
- IR (film): $\nu = 2826$ (w), 1672 (s), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm^{-1} .
- GC-MS: $m/z = 162$ (100) [M+], 161 (99).

Applications in Drug Development and Research

Benzo[b]thiophene and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[3] These compounds have been investigated for their potential as:

- Anticancer agents[1][3]
- Anti-inflammatory agents[3]
- Antimicrobial agents[3]
- Antitubercular agents[3]
- Anticonvulsant agents[3]
- Enzyme inhibitors[4]

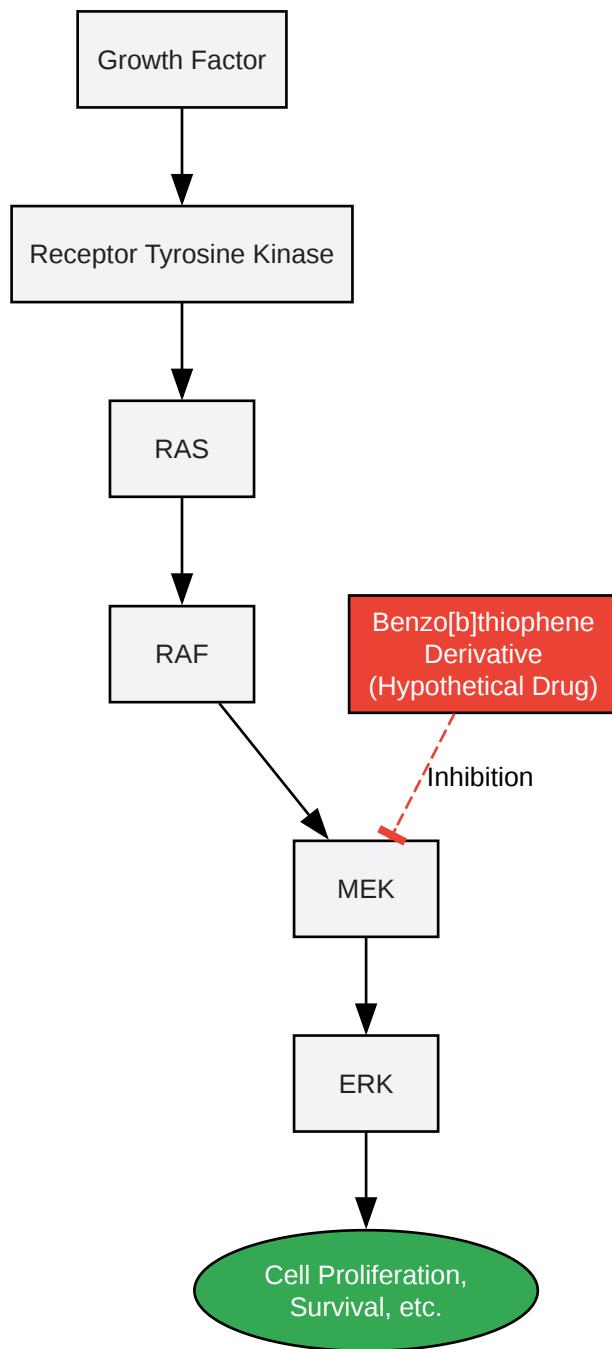

Specifically, **Benzo[b]thiophene-7-carbaldehyde** serves as a key building block in the synthesis of more complex, biologically active molecules.[1] Its aldehyde functionality allows for a variety of chemical transformations, making it a versatile intermediate in the development of new therapeutic agents.

While specific IC_{50} values for **Benzo[b]thiophene-7-carbaldehyde** were not found, studies on related benzothiophene derivatives have shown significant inhibitory activity against various enzymes. For example, certain benzo[b]thiophene-chalcone hybrids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC_{50} values in the micromolar range.^[4] Another study identified a dichlorinated benzo[b]thiophene-2-carboxylic acid derivative as a novel inhibitor of branched-chain α -ketoacid dehydrogenase kinase (BDK) with an IC_{50} of 3.19 μM .^[5]

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for utilizing **Benzo[b]thiophene-7-carbaldehyde** in a drug discovery program.

Workflow: Benzo[b]thiophene-7-carbaldehyde in Drug Discovery


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the use of **Benzo[b]thiophene-7-carbaldehyde** in drug discovery.

Signaling Pathway Involvement (Hypothetical)

Given the reported anticancer and enzyme-inhibiting activities of benzothiophene derivatives, a hypothetical signaling pathway involvement for a drug candidate derived from **Benzo[b]thiophene-7-carbaldehyde** could be the inhibition of a key kinase in a cancer-related pathway, such as the MAPK/ERK pathway.

Hypothetical Inhibition of MAPK/ERK Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α -ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula for Benzo[b]thiophene-7-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158769#cas-number-and-molecular-formula-for-benzo-b-thiophene-7-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com